molecular formula C17H20N2O4 B2804618 N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide CAS No. 1421476-61-0

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide

Cat. No.: B2804618
CAS No.: 1421476-61-0
M. Wt: 316.357
InChI Key: RURGNBIRHMRNGQ-UHFFFAOYSA-N
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Description

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is a complex organic compound that features a furan ring, a hydroxypropyl group, and a phenethyl group connected through an oxalamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide typically involves multiple steps. One common approach starts with the preparation of the furan-2-yl-3-hydroxypropylamine intermediate. This can be achieved through the reaction of furan-2-carbaldehyde with a suitable reducing agent to form the corresponding alcohol, followed by amination to introduce the amine group.

The next step involves the formation of the oxalamide linkage. This is typically done by reacting the furan-2-yl-3-hydroxypropylamine with oxalyl chloride to form the corresponding oxalyl derivative, which is then reacted with phenethylamine to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This could include the use of continuous flow reactors for better control of reaction conditions and the use of catalysts to enhance reaction rates.

Chemical Reactions Analysis

Types of Reactions

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.

    Reduction: The oxalamide linkage can be reduced to form the corresponding amine derivatives.

    Substitution: The hydroxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring can yield furan-2-carboxylic acid, while reduction of the oxalamide linkage can produce the corresponding diamine.

Scientific Research Applications

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may have potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Its structural features make it a candidate for drug development, particularly in the design of enzyme inhibitors or receptor modulators.

    Industry: It can be used in the development of new materials with specific properties, such as polymers or coatings.

Comparison with Similar Compounds

Similar Compounds

    Furan-2-carboxylic acid derivatives: These compounds share the furan ring structure and can undergo similar chemical reactions.

    Phenethylamine derivatives: These compounds share the phenethyl group and can have similar biological activities.

    Oxalamide derivatives: These compounds share the oxalamide linkage and can be used in similar synthetic applications.

Uniqueness

N1-(3-(furan-2-yl)-3-hydroxypropyl)-N2-phenethyloxalamide is unique due to the combination of its structural features, which confer specific chemical reactivity and potential biological activity. The presence of the furan ring, hydroxypropyl group, and phenethyl group in a single molecule allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N'-[3-(furan-2-yl)-3-hydroxypropyl]-N-(2-phenylethyl)oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O4/c20-14(15-7-4-12-23-15)9-11-19-17(22)16(21)18-10-8-13-5-2-1-3-6-13/h1-7,12,14,20H,8-11H2,(H,18,21)(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RURGNBIRHMRNGQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)C(=O)NCCC(C2=CC=CO2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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